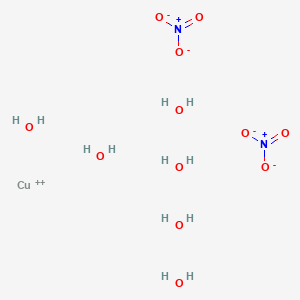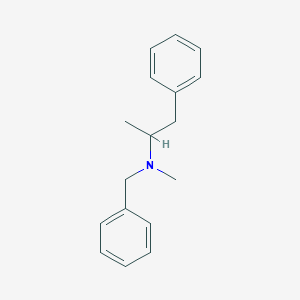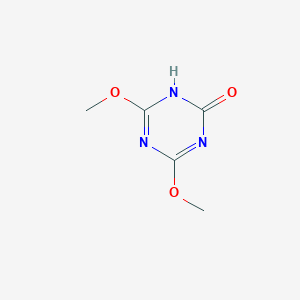
Sélénate de nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel selenate is an inorganic compound with the chemical formula NiSeO₄. It typically exists in its hexahydrate form, NiSeO₄·6H₂O, which is a green-colored solid. This compound is known for its various applications in different fields, including chemistry, biology, and industry. Nickel selenate is particularly notable for its thermal properties and its ability to undergo color changes when subjected to different temperatures.
Applications De Recherche Scientifique
Nickel selenate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of other nickel and selenium compounds.
- Employed in the preparation of nickel selenide, which is used as a catalyst in various chemical reactions.
Biology:
- Investigated for its potential role in enhancing insulin sensitivity and sensitizing cancer cells to chemotherapy drugs.
Medicine:
- Studied for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.
Industry:
- Utilized in the production of luminescent materials and sensors.
- Applied in the synthesis of Tutton salts, which are used in various industrial processes.
Mécanisme D'action
Target of Action
Nickel selenate, a compound of nickel and selenium, is primarily targeted at various biochemical pathways in organisms. Nickel compounds have been applied in several fields, such as sensor, catalyst, biomedicine, and magnetic . The selenate has been applied in human health, such as in the microbiology field, to increase insulin sensitization and also to sensitize cancerized cells that are resistant against drugs .
Mode of Action
Nickel selenate interacts with its targets through various mechanisms. For instance, it can induce changes in the crystal structure of materials, which is confirmed by X-ray powder diffraction . This interaction results in visual changes in photo-DSC .
Biochemical Pathways
Nickel selenate affects several biochemical pathways. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .
Pharmacokinetics
The thermal behavior of nickel selenate hexahydrate has been characterized by simultaneous thermogravimetry–differential thermal analysis and differential scanning calorimetry . This information could be crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of nickel selenate’s action are complex. Nickel causes a reduction in growth and vitality of roots, probably through increased lipid peroxidation . The application of Se(IV) to a Ni-contaminated medium resulted in a further reduction of growth . Moreover, disruption of LLPS in cells promotes the expression of nickel transporter (nik) genes, which are negatively regulated by NikR .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of nickel selenate. For instance, soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability/speciation in soil . Moreover, the shortcomings of biological methods are a slow removal rate and sensitive nature of microorganisms to environmental factors such as pH, temperature, high Se oxyanions concentration and the presence of toxic co-pollutants, which can inhibit the growth and biological activity of the microorganisms and adversely affects the removal efficiency .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Nickel selenate are not fully understood yet. It is known that Nickel selenate can interact with various biomolecules. For instance, it has been reported that Nickel selenate can interact with enzymes and proteins, potentially influencing their function
Cellular Effects
Nickel selenate can have significant effects on various types of cells and cellular processes. For example, it has been observed that Nickel selenate can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Nickel selenate can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
It is known that Nickel selenate can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel selenate can change over time. For instance, it has been observed that Nickel selenate can undergo degradation over time, potentially influencing its long-term effects on cellular function . Additionally, the stability of Nickel selenate can vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of Nickel selenate can vary with different dosages in animal models. For instance, it has been observed that low doses of Nickel selenate can have beneficial effects, while high doses can lead to toxic or adverse effects . The specific dosage effects of Nickel selenate can vary depending on the animal model and the specific conditions of the experiment.
Metabolic Pathways
Nickel selenate can be involved in various metabolic pathways. For instance, it has been suggested that Nickel selenate can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
Nickel selenate can be transported and distributed within cells and tissues. For instance, it has been suggested that Nickel selenate can interact with transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
The subcellular localization of Nickel selenate can vary depending on the specific conditions of the experiment. For instance, it has been suggested that Nickel selenate can be localized in specific compartments or organelles within the cell . The specific subcellular localization of Nickel selenate can vary depending on the cell type and the specific conditions of the experiment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel selenate can be synthesized through the reaction of nickel(II) carbonate with selenic acid. The reaction proceeds as follows:
NiCO3+H2SeO4→NiSeO4+H2O+CO2
This reaction is typically carried out in an aqueous solution, and the resulting nickel selenate can be crystallized by evaporating the water.
Industrial Production Methods: In industrial settings, nickel selenate is often produced by dissolving nickel(II) oxide or nickel(II) hydroxide in selenic acid. The reaction conditions are carefully controlled to ensure the complete dissolution of the nickel compound and the formation of nickel selenate. The solution is then concentrated and cooled to crystallize the nickel selenate hexahydrate.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel selenate undergoes several types of chemical reactions, including thermal decomposition, reduction, and complex formation.
Thermal Decomposition: When heated, nickel selenate hexahydrate loses its water molecules and decomposes into nickel selenite, which further decomposes into nickel oxide and selenium dioxide at higher temperatures:
NiSeO4⋅6H2O→NiSeO4→NiSeO3→NiO+SeO2
Reduction: Nickel selenate can be reduced to nickel selenide using reducing agents such as hydrogen gas or sodium borohydride:
NiSeO4+4H2→NiSe+4H2O
Complex Formation: Nickel selenate can form complexes with various ligands, such as ammonia or ethylenediamine, resulting in the formation of coordination compounds.
Comparaison Avec Des Composés Similaires
Nickel selenate can be compared with other similar compounds, such as nickel sulfate, nickel selenide, and cobalt selenate.
Nickel Sulfate:
- Similar to nickel selenate in terms of its chemical structure and properties.
- Used in electroplating, battery production, and as a catalyst in various chemical reactions.
Nickel Selenide:
- A reduced form of nickel selenate.
- Used as a catalyst in hydrogenation reactions and as an electrode material in batteries.
Cobalt Selenate:
- Similar to nickel selenate but contains cobalt instead of nickel.
- Used in the synthesis of cobalt selenide, which is employed in various catalytic and electronic applications.
Nickel selenate is unique due to its specific thermal properties, color-changing behavior, and its wide range of applications in different fields. Its ability to form complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
15060-62-5 |
|---|---|
Formule moléculaire |
H2NiO4Se |
Poids moléculaire |
203.68 g/mol |
Nom IUPAC |
nickel;selenic acid |
InChI |
InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
WQTZVKFAQJMKRZ-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)(=O)[O-].[Ni+2] |
SMILES canonique |
O[Se](=O)(=O)O.[Ni] |
Key on ui other cas no. |
15060-62-5 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Q1: What is the crystal structure of Nickel selenate hexahydrate?
A1: Nickel selenate hexahydrate (NiSeO4·6H2O) crystallizes in a tetragonal crystal system. [] It belongs to either the P41212 or P43212 space group, with four molecules contained within its unit cell. The unit cell dimensions are a = b = 6.926 Å and c = 18.414 Å. []
Q2: How does the atomic weight of the alkali metal in double selenates of the Nickel group affect the compound's properties?
A2: Studies on double selenates of the nickel group, specifically those with the formula R2Ni(SeO4)2·6H2O (where R represents potassium, rubidium, cesium, or ammonium), reveal a correlation between the alkali metal's atomic weight and the compound's morphological and physical properties. [] This trend aligns with observations made in analogous double sulfate series and isomorphous magnesium and zinc double selenate groups. []
Q3: What are the thermal decomposition properties of Nickel selenate hydrates?
A3: Several studies have investigated the thermal decomposition of different Nickel selenate hydrates using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction. [, ] These studies provide insights into the dehydration processes and phase transitions occurring at various temperatures.
Q4: Are there any known organic compounds that can template the formation of new Nickel selenate structures?
A4: Yes, research shows that piperazine (pip) can act as a template for the formation of a new Nickel selenate compound. [, ] The resulting compound, (H2pip)2, has been synthesized and characterized, revealing its unique crystal structure, thermal decomposition behavior, and magnetic properties. [, ]
Q5: What methods are used to study the solubility of Nickel selenate in aqueous systems?
A5: Researchers utilize various methods to investigate the solubility of Nickel selenate in aqueous systems. One approach involves the isopiestic method, which was employed to determine the water activity in binary solutions of Li2SeO4-H2O at 25°C. [] Additionally, physicochemical analysis methods are used to investigate solubilities in ternary systems like Li2SeO4-NiSeO4-H2O. []
Q6: What theoretical models are used to analyze the thermodynamic properties of Nickel selenate solutions?
A6: The Pitzer ion-interaction model is frequently employed for the thermodynamic analysis of Nickel selenate solutions. [] This model allows for the calculation of crucial thermodynamic functions, including binary and ternary parameters of interionic interaction and thermodynamic solubility products. [] These calculations enable the generation of theoretical solubility isotherms, which can be compared to experimental data for validation.
Q7: How is Nickel selenate characterized?
A7: Nickel selenate can be characterized using a variety of techniques. X-ray diffraction analysis is used to determine its crystal structure, including bond lengths and angles within the selenate anion (SeO4). [] Thermal analysis methods such as TG, DTA, and DSC are used to study its thermal stability and decomposition pathways. [, ] Additionally, spectroscopic techniques, while not explicitly mentioned in the provided abstracts, are likely used to further characterize the compound. These may include infrared (IR) spectroscopy to probe vibrational modes and UV-Vis spectroscopy to investigate electronic transitions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)






![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)



